molecular formula C6H13N B13550053 4-Methylpent-2-en-1-amine

4-Methylpent-2-en-1-amine

Katalognummer: B13550053
Molekulargewicht: 99.17 g/mol
InChI-Schlüssel: VZGNGZHVERZLQY-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylpent-2-en-1-amine is an organic compound with the molecular formula C6H13N. It is a derivative of pentene with an amine group attached to the second carbon of the pentene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methylpent-2-en-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 4-methylpent-2-en-1-ol with ammonia under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. This may include the use of catalysts and specific reaction conditions to maximize the production rate and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylpent-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines .

Wissenschaftliche Forschungsanwendungen

4-Methylpent-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving amine metabolism and function.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of various chemicals and materials.

Wirkmechanismus

The mechanism by which 4-Methylpent-2-en-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the amine group, which can donate electrons to form new bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylpent-4-en-2-amine: Another amine derivative with a similar structure but different positional isomerism.

    4-Methylpent-3-en-2-one: A ketone with a similar carbon skeleton but different functional group.

Uniqueness

4-Methylpent-2-en-1-amine is unique due to its specific positioning of the amine group and the double bond, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .

Eigenschaften

Molekularformel

C6H13N

Molekulargewicht

99.17 g/mol

IUPAC-Name

(E)-4-methylpent-2-en-1-amine

InChI

InChI=1S/C6H13N/c1-6(2)4-3-5-7/h3-4,6H,5,7H2,1-2H3/b4-3+

InChI-Schlüssel

VZGNGZHVERZLQY-ONEGZZNKSA-N

Isomerische SMILES

CC(C)/C=C/CN

Kanonische SMILES

CC(C)C=CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.